N-(4-acetylphenyl)benzamide
Overview
Description
N-(4-acetylphenyl)benzamide is a chemical compound with the linear formula C15H13NO2 . It has a molecular weight of 239.276 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)benzamide and similar compounds has been reported in several studies . For instance, a study described the synthesis of N–((2–Acetylphenyl)carbamothioyl)benzamide, where the molecular conformation of the compound is stabilized by intermolecular and intramolecular H–bonds .Molecular Structure Analysis
The molecular structure of N-(4-acetylphenyl)benzamide is characterized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set .Scientific Research Applications
1. Antioxidant and Antibacterial Activities
- Application Summary: Benzamide compounds, including N-(4-acetylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2. Synthesis of Benzamides
- Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are synthesized through direct condensation of carboxylic acids and amines .
- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
3. Continuous Synthesis
- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide .
- Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
- Results: The continuous flow process allowed for the efficient manufacture of N-(3-Amino-4-methylphenyl)benzamide .
4. Pharmaceutical Applications
- Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
- Methods of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results: Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents. Amide derivatives also show antiplatelet activity .
5. Synthesis of 4-amino-N-(4-carbamoylphenyl)
- Application Summary: A continuous flow process was developed to manufacture 4-amino-N-(4-carbamoylphenyl)benzamide .
- Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
- Results: The continuous flow process allowed for the efficient manufacture of 4-amino-N-(4-carbamoylphenyl)benzamide .
6. UV-absorbing Dendrimer Precursors
- Application Summary: Benzamide-based dendrimer precursors, including N-(4-acetylphenyl)benzamide, have been synthesized and characterized for their UV-absorbing properties .
- Methods of Application: The dendrimer precursors were synthesized from a primary precursor of methyl gallate and then further characterized using spectroscopic and theoretical techniques .
- Results: UV-Vis spectra showed a consistent absorption at nearly 290 nm, suggesting that both molecules absorb within the ultraviolet region and are colorless .
Future Directions
N-(4-acetylphenyl)benzamide and related compounds have potential therapeutic applications. Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations .
properties
IUPAC Name |
N-(4-acetylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXQWYZBPKDYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966747 | |
Record name | N-(4-Acetylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)benzamide | |
CAS RN |
5411-13-2, 5237-29-6 | |
Record name | 5411-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Acetylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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